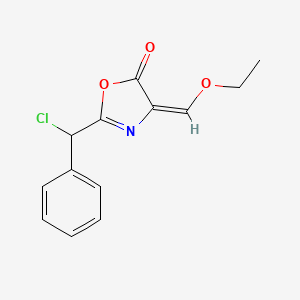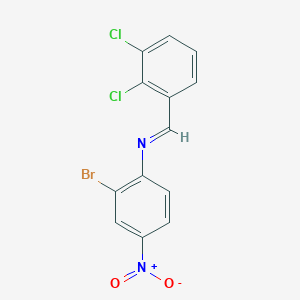![molecular formula C24H19NO5 B11989474 2-[(3-Hydroxynaphthalen-2-yl)formamido]ethyl 4-hydroxynaphthalene-2-carboxylate](/img/structure/B11989474.png)
2-[(3-Hydroxynaphthalen-2-yl)formamido]ethyl 4-hydroxynaphthalene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-HO-NAPHTHALENE-2-CARBOXYLIC ACID 2((3-HO-NAPHTHALENE-2-CARBONYL)AMINO)ET ESTER is a complex organic compound with the molecular formula C24H19NO5 and a molecular weight of 401.423 g/mol . This compound is part of a class of aromatic carboxylic acids and esters, which are known for their diverse applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-HO-NAPHTHALENE-2-CARBOXYLIC ACID 2((3-HO-NAPHTHALENE-2-CARBONYL)AMINO)ET ESTER typically involves the reaction of naphthalene derivatives with specific reagents under controlled conditions. One common method includes the reaction of naphthalene with carbon tetrachloride and alcohols in the presence of iron catalysts . The reaction conditions, such as temperature and concentration of reactants, are optimized to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but with enhanced efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-HO-NAPHTHALENE-2-CARBOXYLIC ACID 2((3-HO-NAPHTHALENE-2-CARBONYL)AMINO)ET ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid, hydrogen peroxide, and sodium bromate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
4-HO-NAPHTHALENE-2-CARBOXYLIC ACID 2((3-HO-NAPHTHALENE-2-CARBONYL)AMINO)ET ESTER has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-HO-NAPHTHALENE-2-CARBOXYLIC ACID 2((3-HO-NAPHTHALENE-2-CARBONYL)AMINO)ET ESTER involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
1-HYDROXY-NAPHTHALENE-2-CARBOXYLIC ACID: Another naphthalene derivative with similar structural features.
3-HO-NAPHTHALENE-2-CARBOXYLIC ACID: Shares the naphthalene core structure but differs in functional groups.
Uniqueness
4-HO-NAPHTHALENE-2-CARBOXYLIC ACID 2((3-HO-NAPHTHALENE-2-CARBONYL)AMINO)ET ESTER is unique due to its specific ester linkage and the presence of multiple hydroxyl and carboxyl groups
Propiedades
Fórmula molecular |
C24H19NO5 |
|---|---|
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
2-[(3-hydroxynaphthalene-2-carbonyl)amino]ethyl 4-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C24H19NO5/c26-21-14-18(11-17-7-3-4-8-19(17)21)24(29)30-10-9-25-23(28)20-12-15-5-1-2-6-16(15)13-22(20)27/h1-8,11-14,26-27H,9-10H2,(H,25,28) |
Clave InChI |
ATLJKRHQLJXLGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NCCOC(=O)C3=CC4=CC=CC=C4C(=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-chlorophenyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989391.png)
![6,7-Bis(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11989392.png)
![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989402.png)


![N-[4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B11989409.png)
![(1E,2E)-2-Methyl-3-phenyl-2-propenal (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone](/img/structure/B11989411.png)



![3-methyl-6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide](/img/structure/B11989454.png)
![4-Bromobenzaldehyde [4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B11989458.png)
![3-(4-bromophenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989466.png)

